Chlorin e6 trisodium

Description

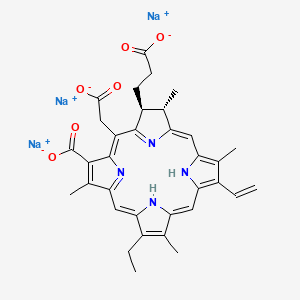

The exact mass of the compound this compound is 662.20931763 g/mol and the complexity rating of the compound is 1070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/t17-,21-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYNRUZZTONMKD-HDCLIJNVSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N4Na3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301340638 | |

| Record name | Chlorin e6 trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301340638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72984-36-2 | |

| Record name | 21H,23H-Porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, sodium salt (1:3), (7S,8S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorin e6 trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301340638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium (2S-trans)-18-carboxylato-20-(carboxylatomethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTOCHLORIN TRISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462U222HKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorin e6 Trisodium: Chemical Properties, Structure, and Applications in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorin e6 trisodium, a water-soluble derivative of chlorophyll, has emerged as a potent second-generation photosensitizer in the field of photodynamic therapy (PDT). Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, and its ability to efficiently generate cytotoxic reactive oxygen species upon light activation, make it a compelling candidate for anticancer therapies. This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of the key signaling pathways it modulates in a therapeutic context.

Chemical Properties and Structure

This compound is a tetrapyrrole, structurally related to porphyrins but with a reduced pyrrole ring, which significantly alters its spectroscopic properties. The presence of three carboxylate groups renders the molecule water-soluble, a crucial attribute for pharmaceutical applications.

General and Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃₄H₃₃N₄Na₃O₆[1][2] |

| Molecular Weight | 662.618 g/mol [1] |

| IUPAC Name | trisodium;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |

| CAS Number | 72984-36-2[1][2] |

| Appearance | Black solid |

| Solubility | - Water: 5 mg/mL (requires sonication) - DMSO: 5 mg/mL (with ultrasonic and warming to 60°C) - Ethanol: Slightly soluble - Dimethylformamide: Soluble |

| Predicted pKa (Strongest Acidic) | 3.04[3] |

Spectroscopic Properties

The photophysical properties of this compound are central to its function as a photosensitizer. It exhibits a characteristic strong absorption in the red region of the visible spectrum, a region where light can penetrate biological tissues more deeply. A summary of its key spectroscopic properties is provided in Table 2.

| Property | Value |

| Absorption Maxima (λmax) | - Soret Band: ~400-402 nm - Q-Bands: ~501 nm, ~608 nm, ~660-667 nm[4] |

| Molar Extinction Coefficient (ε) | 55,000 cm⁻¹/M at 667.0 nm[5] |

| Fluorescence Emission Maximum | ~668 nm |

| Fluorescence Quantum Yield (Φf) | - Ethanol: 0.13 - 0.16[5] - Buffer solution (pH 8.5): 0.18, increasing to 0.22 with the addition of polyvinylpyrrolidone (PVP)[6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | - Ethanol: 0.65[7] |

Experimental Protocols

Pilot-Plant Scale Synthesis and Purification of this compound from Spirulina platensis

This protocol is adapted from a published pilot-plant scale synthesis method.

2.1.1. Materials and Equipment

-

Spirulina platensis biomass

-

95% Ethanol

-

Hexane

-

1M Sodium Hydroxide (NaOH)

-

1M Hydrochloric Acid (HCl)

-

Distilled water

-

Large-scale reaction vessel with stirring and heating capabilities

-

Filtration apparatus

-

Rotary evaporator

-

Centrifuge capable of 10,000 rpm

2.1.2. Synthesis Procedure

-

Extraction of Chlorophyll: Suspend 10 kg of Spirulina platensis biomass in 125 L of 95% ethanol. Stir the suspension at 40°C for approximately 2 hours under an inert atmosphere.

-

Filtration: Filter the mixture to remove the biomass.

-

Solvent Exchange: Concentrate the ethanolic chlorophyll extract by evaporating about 80% of the ethanol under reduced pressure. Add 30 L of hexane to the concentrate.

-

Phase Separation: Add 8.5 L of distilled water to achieve a final ethanol concentration of approximately 70% by volume. Allow the phases to separate.

-

Washing: Discard the aqueous ethanol phase. Wash the organic layer three times with 20 L portions of 70% ethanol.

-

Hydrolysis and Ring Opening: Evaporate the hexane solution to dryness. Dissolve the residue in 20 L of acetone and heat to reflux. Add 1.3 L of 1M NaOH and continue refluxing until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Isolation of Crude Product: Cool the reaction mixture to room temperature, filter the precipitate, and dry it under vacuum to obtain the crude trisodium salt of Chlorin e6.

2.1.3. Purification Procedure

-

Dissolution and Neutralization: Dissolve the crude this compound salt in 2.5 L of distilled water and neutralize the solution to pH ~7 with 1M HCl.

-

Centrifugation: Centrifuge the solution at 10,000 rpm for 1.5 hours to pellet insoluble impurities.

-

Precipitation: Collect the supernatant and adjust the pH to 2-3 with 1M HCl. This will precipitate the Chlorin e6.

-

Final Product Isolation: Collect the precipitate by filtration and wash thoroughly with acidic water (pH 2-3). The purified Chlorin e6 can then be converted back to the trisodium salt by dissolving it in a stoichiometric amount of aqueous NaOH and lyophilizing the solution.

In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay (MTT Assay)

2.2.1. Materials and Equipment

-

Cancer cell line of interest (e.g., HeLa, B16F10)

-

Complete cell culture medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and sterile-filtered)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Light source with a wavelength corresponding to the absorption maximum of Chlorin e6 (e.g., 660 nm laser)

-

Plate reader

2.2.2. Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specific period (e.g., 24 hours) to allow for cellular uptake. Include a "no drug" control.

-

Irradiation: For the "light" groups, expose the cells to a specific light dose from the 660 nm light source. Keep the "dark" control plates protected from light.

-

Post-Irradiation Incubation: Return the plates to the incubator for a further period (e.g., 24-48 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values for both dark and light conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Chlorin e6-Mediated Photodynamic Therapy

Upon light activation, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). This oxidative stress initiates a cascade of cellular events, including endoplasmic reticulum (ER) stress and DNA damage, ultimately leading to cell death through apoptosis and the stimulation of an anti-tumor immune response. The ATM-related DNA damage response pathway is a key component of this process.

References

- 1. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for Chlorin E6 (HMDB0059948) [hmdb.ca]

- 4. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Photosensitization by Chlorin e6 Trisodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorin e6 (Ce6) trisodium, a second-generation photosensitizer, has garnered significant attention in the field of photodynamic therapy (PDT) for its favorable photophysical properties and potent anticancer effects. This technical guide provides a comprehensive overview of the core mechanism of action of Ce6 in photosensitization. It delves into the fundamental photochemical processes, cellular uptake and subcellular localization, the generation of cytotoxic reactive oxygen species (ROS), and the subsequent signaling pathways that culminate in cell death. This document aims to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the exploration and application of Ce6-mediated PDT.

Introduction

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to elicit a cytotoxic effect. Chlorin e6 (Ce6), a chlorophyll derivative, has emerged as a promising photosensitizer due to its strong absorption in the red region of the electromagnetic spectrum (around 660 nm), allowing for deeper tissue penetration of light. Its trisodium salt form enhances its water solubility, facilitating its systemic or local administration. The efficacy of Ce6-PDT is contingent on a cascade of photophysical, photochemical, and biological events, which are elucidated in detail in this guide.

Photochemical Properties and Reactive Oxygen Species (ROS) Generation

The photosensitizing action of Ce6 is initiated by its activation from a ground state (S₀) to an excited singlet state (S₁) upon absorption of light. The excited singlet state is short-lived and can decay back to the ground state via fluorescence or undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁). It is this triplet state that is paramount to the photodynamic effect.

The triplet-state Ce6 can participate in two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions through electron transfer. These radicals can then react with molecular oxygen to form various reactive oxygen species (ROS), including superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

-

Type II Reaction: This is the predominant mechanism for Ce6. The triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in that it exists in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent and highly cytotoxic ROS that can readily oxidize various biomolecules.

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

Data Presentation: Photophysical and Photochemical Properties of Chlorin e6

| Property | Value | Reference(s) |

| Maximum Absorption Wavelength (Q-band) | ~660-670 nm | [1][2] |

| Molar Absorption Coefficient at ~654 nm | 40,000 M⁻¹ cm⁻¹ | [3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.5 - 0.81 | [1][3][4][5] |

| Triplet State Lifetime (in buffer, under argon) | ~300 µs | [3] |

Cellular Uptake and Subcellular Localization

The efficacy of Ce6-PDT is critically dependent on its efficient uptake by target cells and its localization within specific subcellular compartments. The cellular uptake of Ce6 can be influenced by its formulation and the cell type. Studies have shown that Ce6 can enter cells through various mechanisms, including passive diffusion and endocytosis. The charge of Ce6 conjugates can also affect their uptake, with cationic and neutral conjugates often showing higher uptake than anionic ones.

Once internalized, Ce6 has been observed to localize in various organelles, with a particular affinity for the endoplasmic reticulum (ER), lysosomes, and mitochondria. The subcellular localization is a key determinant of the initial sites of photodamage and the subsequent cell death pathways that are activated. For instance, localization in the mitochondria can directly trigger the intrinsic apoptotic pathway, while accumulation in the ER can induce ER stress.

Experimental Protocol: Determination of Subcellular Localization of Chlorin e6

Method: Confocal Laser Scanning Microscopy (CLSM)

Objective: To visualize the intracellular distribution of Ce6.

Materials:

-

Cancer cell line of interest (e.g., SW480 human colon cancer cells)

-

Chlorin e6 trisodium

-

Specific organelle trackers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum, LysoTracker™ for lysosomes)

-

Formaldehyde or paraformaldehyde for cell fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Mounting medium with an antifade reagent

-

Confocal microscope

Procedure:

-

Seed the cancer cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Incubate the cells with a specific concentration of Ce6 in a complete culture medium for a predetermined duration (e.g., 4 hours).

-

In the final 30-60 minutes of Ce6 incubation, add the specific organelle tracker to the culture medium according to the manufacturer's instructions.

-

Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound Ce6 and trackers.

-

Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if nuclear staining is also to be performed.

-

Mount the coverslips onto glass slides using a mounting medium containing an antifade reagent.

-

Visualize the cells using a confocal microscope. Excite Ce6 at its appropriate wavelength (e.g., ~635 nm) and the organelle trackers at their respective excitation wavelengths.

-

Acquire images in separate channels for Ce6 and each organelle tracker and merge them to determine the degree of colocalization.

Mechanism of Action: Cellular and Molecular Responses

The ROS generated by Ce6-PDT, particularly singlet oxygen, are highly reactive and have a short lifetime, meaning they primarily damage molecules in their immediate vicinity. This leads to oxidative damage to lipids, proteins, and nucleic acids within the organelles where Ce6 is localized. This initial photodamage triggers a complex network of cellular responses, ultimately leading to cell death through various mechanisms, including apoptosis, necrosis, and autophagy.

Apoptosis

Apoptosis, or programmed cell death, is a major mechanism of cell death induced by Ce6-PDT. The apoptotic cascade can be initiated through two main pathways:

-

The Intrinsic (Mitochondrial) Pathway: When Ce6 localizes in the mitochondria, PDT-induced ROS can directly damage mitochondrial components, leading to the dissipation of the mitochondrial membrane potential (MMP). This results in the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the execution of apoptosis.[6]

-

The Extrinsic (Death Receptor) Pathway: While less commonly reported as the primary initiator for Ce6-PDT, ROS can also influence the extrinsic pathway. This can occur through the upregulation of death receptors (e.g., Fas) on the cell surface or by sensitizing cells to death receptor-mediated apoptosis.

Necrosis

At high doses of Ce6 or light, or in certain cell types, PDT can induce necrosis, a form of unregulated cell death. Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.

Autophagy

Autophagy is a cellular process of self-digestion of cytoplasmic components within lysosomes. In the context of Ce6-PDT, autophagy can have a dual role. It can act as a pro-survival mechanism, where the cell attempts to remove damaged organelles and recycle cellular components to cope with the phototoxic stress.[7][8] However, in some cases, excessive or dysregulated autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis.[9][10] The outcome of autophagy in Ce6-PDT appears to be cell-type and treatment-condition dependent.

Endoplasmic Reticulum (ER) Stress

Given that Ce6 often localizes in the ER, PDT can induce significant ER stress.[11][12] The accumulation of unfolded or misfolded proteins in the ER due to oxidative damage triggers the unfolded protein response (UPR). Prolonged or severe ER stress can activate pro-apoptotic signaling pathways, involving molecules like CHOP and caspase-12, thereby contributing to cell death.

Immunogenic Cell Death (ICD)

Recent studies have highlighted that Ce6-PDT can induce a specific type of apoptosis known as immunogenic cell death (ICD).[11][12][13][14] ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells. Key DAMPs include the surface exposure of calreticulin (CRT), and the release of high-mobility group box 1 (HMGB1) and ATP. These molecules act as "eat-me" signals and danger signals, respectively, which can recruit and activate antigen-presenting cells (APCs) like dendritic cells. This, in turn, can lead to the priming of an adaptive anti-tumor immune response.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS) Generation

Method: Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

Objective: To quantify the intracellular ROS levels following Ce6-PDT.

Materials:

-

Cancer cell line of interest

-

This compound

-

DCFH-DA reagent

-

Phenol red-free culture medium

-

Light source for PDT (e.g., 660 nm laser)

-

Microplate reader with fluorescence detection capabilities or a flow cytometer

Procedure:

-

Seed cells in a 96-well plate (for plate reader) or a larger culture dish (for flow cytometry) and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Incubate the cells with a working solution of DCFH-DA (e.g., 20 µM) in phenol red-free medium for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Add fresh phenol red-free medium containing the desired concentration of Ce6 to the cells and incubate for the desired uptake period (e.g., 4 hours).

-

Irradiate the cells with light at the appropriate wavelength and dose. Include non-irradiated controls.

-

Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.[2][15]

-

The increase in fluorescence intensity is proportional to the amount of intracellular ROS generated.

Signaling Pathways Activated by Chlorin e6 Photosensitization

The cellular responses to Ce6-PDT are orchestrated by a complex network of signaling pathways. Understanding these pathways is crucial for optimizing therapeutic strategies and overcoming potential resistance mechanisms.

NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are key regulators of inflammation, cell survival, and apoptosis. Studies have shown that Ce6-PDT can modulate these pathways. For instance, in some contexts, Ce6-PDT has been shown to suppress the activation of NF-κB and the phosphorylation of MAPKs (p38, JNK, and ERK), leading to an anti-inflammatory effect.[16][17][18] The specific modulation of these pathways can be cell-type and context-dependent.

STING Signaling Pathway

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that senses cytosolic DNA. Interestingly, Ce6-PDT has been shown to activate the STING pathway.[19][20][21] The generation of ROS can cause DNA damage, leading to the presence of cytosolic DNA fragments that are detected by cGAS, which then activates STING. Activated STING can lead to the production of type I interferons and other pro-inflammatory cytokines, contributing to the anti-tumor immune response.

Mandatory Visualizations

Caption: Signaling cascade of Ce6-PDT-induced immunogenic cell death.

Caption: A typical experimental workflow for evaluating Ce6-PDT in vitro.

Conclusion

The mechanism of action of this compound in photosensitization is a multifaceted process that begins with the absorption of light and culminates in the induction of various forms of cell death. The generation of singlet oxygen as the primary cytotoxic agent, coupled with its ability to localize in key cellular organelles, triggers a cascade of events including apoptosis, necrosis, and autophagy, and can stimulate an anti-tumor immune response through immunogenic cell death. A thorough understanding of these intricate mechanisms, supported by robust experimental protocols, is essential for the continued development and optimization of Ce6-based photodynamic therapy as a potent and selective cancer treatment modality. This guide provides a foundational framework for researchers and drug development professionals to advance their work in this promising therapeutic area.

References

- 1. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. In vitro photodynamic therapy with chlorin e6 leads to apoptosis of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of autophagy in the treatment of colon cancer by chlorin e6 photodynamic therapy combined with oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessing autophagy in the context of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy Regulation Using Multimodal Chlorin e6-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chlorin e6-induced photodynamic effect facilitates immunogenic cell death of lung cancer as a result of oxidative endoplasmic reticulum stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunogenic cell death due to a new photodynamic therapy (PDT) with glycoconjugated chlorin (G-chlorin) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Defensive mechanism in cholangiocarcinoma cells against oxidative stress induced by chlorin e6-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Chlorin e6-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 17. Chlorin e6-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | PLOS One [journals.plos.org]

- 18. Chlorin e6-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Synthesis and Purification of Chlorin e6 Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevailing methodologies for the synthesis and purification of Chlorin e6 (Ce6) trisodium salt, a second-generation photosensitizer with significant applications in photodynamic therapy (PDT). This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and visualizes the core processes for enhanced clarity.

Introduction

Chlorin e6 (Ce6), a chlorophyll derivative, has garnered substantial interest in the field of oncology and antimicrobial therapies due to its favorable photophysical and biological properties.[1][2] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a critical factor for effective PDT.[3][4] The trisodium salt of Ce6 enhances its water solubility, making it suitable for pharmaceutical formulations.[5] This guide details the synthesis of Ce6 from natural sources and subsequent purification to achieve the high purity required for clinical applications.

Synthesis of Chlorin e6

The most common and economically viable route for the synthesis of Chlorin e6 begins with the extraction of chlorophyll a from natural sources, such as the microalga Spirulina platensis or silkworm excrement.[6][7][8] The general synthetic pathway involves three main stages: extraction of chlorophyll a, conversion to pheophytin a, and finally, hydrolysis to yield Chlorin e6.

Synthesis Workflow

The overall workflow for the synthesis of Chlorin e6 from Spirulina platensis is depicted below.

Caption: General workflow for the synthesis of Chlorin e6 from Spirulina platensis.

Experimental Protocols

This protocol is adapted from a pilot-plant scale synthesis and offers a robust method for obtaining Ce6.[8]

Materials:

-

Spirulina platensis biomass

-

95% Ethanol

-

Hexane

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

Acetone

-

Distilled water

Procedure:

-

Chlorophyll a Extraction:

-

Suspend 10 kg of Spirulina platensis biomass in 125 L of 95% ethanol.

-

Stir the suspension at 40°C for approximately 121 minutes in an inert atmosphere.[8]

-

-

Conversion to Pheophytin a:

-

Add 0.35 L of 1M HCl to the ethanol solution to facilitate the conversion of chlorophyll a to pheophytin a.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with 0.5 L of 1M NaOH.[8]

-

Separate the biomass by filtration.

-

To the filtrate containing pheophytin, add 44.6 L of water and 20 L of hexane for liquid-liquid extraction.

-

Separate the aqueous ethanol phase and wash the organic layer three times with 20 L of 70% ethanol.[8]

-

-

Hydrolysis to Chlorin e6:

-

Evaporate the hexane solution of pheophytin in vacuo.

-

Dissolve the residue in 20 L of acetone and heat to reflux.

-

Add 1.3 L of 1M NaOH to initiate phytyl hydrolysis and the opening of the E-ring.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture and dry the solid product under a vacuum to yield the trisodium salt of Ce6 as a black solid.[8]

-

This method presents an alternative, environmentally friendly approach using readily available starting material.[6][7]

Materials:

-

Crude silkworm excrement

-

Concentrated alkali solution (e.g., NaOH)

-

Acid for acidification (e.g., HCl)

Procedure:

-

Chlorophyll a Extraction:

-

Extract chlorophyll a from crude silkworm excrement using an appropriate solvent.

-

-

Hydrolysis and Acidification:

Quantitative Data on Synthesis

The yield of Chlorin e6 can vary depending on the starting material and the specific reaction conditions. The following table summarizes reported yields from different synthetic approaches.

| Starting Material | Synthetic Method | Product | Yield (% of biomass) | Reference |

| Spirulina platensis | Conventional Pilot-Scale | Trisodium salt of Ce6 | 1.27% | [8] |

| Spirulina platensis | Modified Pilot-Scale | Trisodium salt of Ce6 | 1.35% | [8] |

Purification of this compound Salt

High purity of Chlorin e6 is essential for its use in photodynamic therapy. The primary purification strategy involves pH-mediated precipitation and separation.

Purification Workflow

The following diagram illustrates a common workflow for the purification of crude this compound salt.

Caption: Workflow for the purification of Chlorin e6.

Experimental Protocol for Purification

This protocol is applicable to the crude this compound salt obtained from the synthesis methods described above.[8]

Materials:

-

Crude trisodium salt of Ce6

-

Distilled water

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution and Neutralization:

-

Dissolve the crude trisodium salt of Ce6 (e.g., 135 g) in distilled water (e.g., 2.5 L).

-

Neutralize the solution to a pH of approximately 7 with 1M HCl.[8]

-

-

Removal of Impurities:

-

Centrifuge the neutralized solution at 10,000 rpm for 1.5 hours.[8]

-

Separate the sediment by filtration and collect the filtrate.

-

-

Precipitation of Pure Chlorin e6:

-

Adjust the pH of the filtrate to 2-3 using 1M HCl, which will cause the precipitation of Chlorin e6.[8]

-

-

Isolation and Drying:

-

Filter the precipitate and wash it thoroughly with distilled water.

-

Dry the purified Chlorin e6 under a vacuum to obtain a black solid.

-

Purity Assessment and Quantitative Data

The purity of the final Chlorin e6 product is typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).

HPLC Analysis:

-

Column: Capcell pak UG120 C18 (4.6 mm × 150 mm, 5 µm)[3]

-

Mobile Phase: A linear gradient of 45–100% acetonitrile in 0.1% trifluoroacetic acid in water.[3]

-

Flow Rate: 1 mL/min[3]

-

Detection Wavelength: 407 nm for Ce6[3]

The following table presents purity data for Chlorin e6 obtained through different purification methods.

| Purification Method | Purity | Analytical Technique | Reference |

| pH ~7, centrifugation, pH ~3.5 | 97% | HPLC | [3] |

| pH 0.6, filtration, pH ~3 | 94% | HPLC | [3] |

| Not specified | 98% min | HPLC | [9] |

Conclusion

The synthesis and purification of this compound salt are well-established processes that can be reliably performed on a laboratory and pilot-plant scale. The choice of starting material and specific reaction conditions can influence the overall yield and purity of the final product. The methodologies outlined in this guide, from extraction and synthesis to purification and analysis, provide a solid foundation for researchers and drug development professionals working with this promising photosensitizer. Adherence to rigorous purification and analytical protocols is paramount to ensure the quality and consistency of Chlorin e6 for its intended therapeutic applications.

References

- 1. Transformation Chlorophyll a of Spirulina platensis to Chlorin e6 Derivatives and Several Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Salt - Advanced BioChemicals [advancedbiochemicals.com]

- 6. Green synthesis of Chlorin e6 and tests of its photosensitive bactericidal activities [journal.hep.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 72984-36-2 | In stock | Aktin Chemicals,Inc [aktinchem.com]

Spectroscopic properties of Chlorin e6 trisodium (absorption and emission spectra)

For Researchers, Scientists, and Drug Development Professionals

Chlorin e6 trisodium, a water-soluble derivative of chlorophyll, is a potent second-generation photosensitizer with significant applications in photodynamic therapy (PDT) and fluorescence diagnostics.[1] Its efficacy is intrinsically linked to its spectroscopic characteristics, which govern its ability to absorb light and generate cytotoxic reactive oxygen species. This guide provides an in-depth overview of the absorption and emission properties of this compound, complete with experimental protocols and workflow visualizations to support research and development efforts.

Core Spectroscopic Data

The photophysical behavior of this compound is characterized by its distinct absorption and emission spectra. The absorption spectrum typically exhibits an intense Soret band in the blue region of the visible spectrum and several weaker Q bands in the red region.[2] The most red-shifted Q band is of particular interest for PDT applications due to the deeper tissue penetration of red light.[2][3] Upon excitation, this compound emits fluorescence in the red region of the spectrum.[1]

The following tables summarize the key quantitative spectroscopic data for this compound compiled from various sources. It is important to note that these properties can be influenced by the solvent, pH, and aggregation state of the molecule.

| Parameter | Wavelength (nm) | Solvent/Condition | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| Soret Band (B band) | ~400-410 | Ethanol, DMSO, PBS | 1.53625 × 10⁵ at 410 nm (in PBS for Sn(IV) Chlorin e6) |

| Q Band I | ~660-670 | Water, Ethanol, PBS | 55,000 at 667 nm |

| Q Band II | ~600-615 | Various | Not specified |

| Q Band III | ~550-560 | Various | Not specified |

| Q Band IV | ~500-510 | Various | Not specified |

Table 1: Absorption Maxima of this compound. The exact peak positions and molar extinction coefficients can vary depending on the specific experimental conditions.

| Parameter | Wavelength (nm) | Solvent/Condition | Quantum Yield (Φf) |

| Emission Maximum | ~668-675 | Water, Ethanol, PBS | 0.16 (in Ethanol) |

Table 2: Emission Properties of this compound. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires standardized experimental procedures. Below are detailed methodologies for measuring the absorption and emission spectra.

Protocol 1: Measurement of Absorption Spectrum

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or phosphate-buffered saline (PBS))

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning (e.g., 350-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent's absorbance.

-

Sample Measurement: Replace the blank cuvette with a cuvette containing one of the this compound working solutions. Record the absorption spectrum. Repeat for all dilutions.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Protocol 2: Measurement of Emission Spectrum

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

Materials:

-

This compound solutions of known concentration (prepared as in Protocol 1)

-

Fluorescence spectrophotometer (spectrofluorometer)

-

Quartz fluorescence cuvettes (1 cm path length)

-

A standard fluorophore with a known quantum yield (e.g., tetraphenylporphyrin (TPP) in toluene, Φf = 0.11)[2]

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima of this compound (e.g., the Soret band peak around 400 nm).

-

Emission Scan: Scan a range of emission wavelengths (e.g., 600-800 nm) to record the fluorescence spectrum. Ensure the absorbance of the sample at the excitation wavelength is low (<0.1) to avoid inner filter effects.[4]

-

Quantum Yield Determination (Comparative Method): a. Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the standard fluorophore. b. Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

- Φf_std is the quantum yield of the standard

- I is the integrated fluorescence intensity

- A is the absorbance at the excitation wavelength

- n is the refractive index of the solvent

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows related to the application of this compound.

Caption: Workflow for Determining Absorption Spectrum.

Caption: In Vitro Photodynamic Therapy Workflow.

References

A Technical Deep Dive into the Photophysical Properties and Biological Impact of Chlorin e6 Trisodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of Chlorin e6 trisodium (Ce6) and its profound implications for singlet oxygen generation, a cornerstone of its efficacy in photodynamic therapy (PDT). We delve into the core photophysical parameters, detailed experimental methodologies for their measurement, and the intricate signaling pathways activated by Ce6-mediated PDT.

Quantitative Photophysical and Photochemical Parameters of this compound

The therapeutic efficacy of this compound as a photosensitizer is fundamentally linked to its photophysical properties. Key among these are its triplet state characteristics and its efficiency in generating singlet oxygen (¹O₂), the primary cytotoxic agent in Type II photodynamic therapy. The following tables summarize the critical quantitative data for Ce6, often referred to in literature as mono-L-aspartyl chlorin e6 or Talaporfin Sodium, reflecting its chemical structure as a conjugate of chlorin e6 and L-aspartic acid.

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maxima (λ_max_) | 400 nm (Soret band)654 nm (Q-band) | Phosphate Buffer (pH 7.4) | [1] |

| Molar Absorption Coefficient (ε) | 180,000 M⁻¹cm⁻¹ (at 400 nm)40,000 M⁻¹cm⁻¹ (at 654 nm) | Phosphate Buffer (pH 7.4) | [1] |

| Fluorescence Emission Maximum (λ_em_) | 665 nm | PBS | |

| Fluorescence Quantum Yield (Φ_f_) | 0.18 | Aqueous solution (pH 8-9) | |

| Triplet State Absorption Maximum | 440 nm | Phosphate Buffer | [1] |

| Triplet State Lifetime (τ_T_) | ~300 µs | Phosphate Buffer (under Argon) | [1] |

| Triplet Quantum Yield (Φ_T_) | ~0.81 | Methanol |

Table 1: Photophysical Properties of this compound

| Parameter | Value | Solvent/Conditions | Reference |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.77 | Phosphate Buffer (pH 7.4) | [1] |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.5 - 0.6 | Dichloromethane | |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.64 | Physiological pH | |

| Rate of Quenching by O₂ (k_q_) | 1.9 x 10⁹ M⁻¹s⁻¹ | Phosphate Buffer | [1] |

Table 2: Singlet Oxygen Generation Efficiency of this compound

Experimental Protocol: Determination of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a critical parameter for evaluating the efficacy of a photosensitizer. A widely used and accessible method for its determination is the relative method, employing a well-characterized reference photosensitizer and a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF).

Principle

This method relies on comparing the rate of consumption of a singlet oxygen scavenger (DPBF) by the test photosensitizer (this compound) to that of a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal). The decay of DPBF is monitored by the decrease in its absorbance at its maximum absorption wavelength (~415 nm).

Materials and Instrumentation

-

Test Photosensitizer: this compound

-

Reference Photosensitizer: Rose Bengal (ΦΔ in ethanol = 0.75)

-

Singlet Oxygen Scavenger: 1,3-diphenylisobenzofuran (DPBF)

-

Solvent: Spectroscopic grade ethanol or other suitable solvent in which both photosensitizers and DPBF are soluble and stable.

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Light source with a monochromatic filter (e.g., laser or filtered lamp) for irradiation at a wavelength where both photosensitizers absorb but DPBF does not.

-

Quartz cuvettes (1 cm path length)

-

Magnetic stirrer and stir bars

-

Procedure

-

Solution Preparation:

-

Prepare stock solutions of this compound, Rose Bengal, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation of DPBF.

-

From the stock solutions, prepare experimental solutions of the test and reference photosensitizers with identical absorbance values at the irradiation wavelength. This ensures that both solutions absorb the same number of photons.

-

The final concentration of DPBF in the experimental solutions should result in an initial absorbance of approximately 1.0 at its absorption maximum.

-

-

Irradiation and Monitoring:

-

Place the cuvette containing the test photosensitizer and DPBF in the spectrophotometer, on top of a magnetic stirrer.

-

Record the initial absorbance spectrum of the solution before irradiation.

-

Irradiate the solution for a set period (e.g., 30 seconds) while continuously stirring.

-

Immediately after irradiation, record the absorbance spectrum again.

-

Repeat the irradiation and measurement steps for a total period that results in a significant, but not complete, bleaching of the DPBF absorbance.

-

Repeat the entire procedure for the reference photosensitizer under identical conditions.

-

Data Analysis and Calculation

-

Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the test and reference photosensitizers.

-

Determine the initial slope of the linear portion of these plots. The slope represents the rate of DPBF consumption.

-

Calculate the singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) using the following equation:

ΦΔ_sample = ΦΔ_reference * (Slope_sample / Slope_reference) * (F_reference / F_sample)

Where:

-

ΦΔ_reference is the known singlet oxygen quantum yield of the reference photosensitizer.

-

Slope_sample and Slope_reference are the slopes of the DPBF absorbance decay plots for the sample and reference, respectively.

-

F is the absorption correction factor, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength. If the absorbances of the sample and reference are matched at the irradiation wavelength, the ratio of the correction factors is 1.

-

Signaling Pathways in Chlorin e6-Mediated Photodynamic Therapy

The cytotoxic effects of this compound-mediated PDT are orchestrated through the generation of reactive oxygen species (ROS), primarily singlet oxygen. These ROS trigger a cascade of cellular events, leading to cell death and modulation of the tumor microenvironment. Below are diagrams of key signaling pathways implicated in the response to Ce6-PDT.

References

Stability and Degradation of Chlorin e6 Trisodium Under Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorin e6 (Ce6), a second-generation photosensitizer approved for photodynamic therapy (PDT), has demonstrated significant therapeutic potential. Its clinical efficacy, however, is intrinsically linked to its stability and degradation profile under physiological conditions. This technical guide provides an in-depth analysis of the factors influencing the stability of Chlorin e6 trisodium (Ce6-Na3), its degradation pathways, and the methodologies used to assess these parameters. A key focus is the critical role of formulation and interaction with biological macromolecules, such as human serum albumin (HSA), in mitigating degradation and enhancing bioavailability. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key processes to aid researchers in the development and evaluation of Ce6-based therapeutics.

Introduction

Chlorin e6 is a chlorophyll derivative characterized by strong absorption in the red region of the visible spectrum (around 660 nm), a high quantum yield of singlet oxygen, and notable fluorescence for imaging applications.[1][2] Despite these advantages, the therapeutic application of its trisodium salt is hampered by its propensity for aggregation in aqueous solutions at physiological pH, leading to reduced photosensitizing efficiency, poor biodistribution, and a short in-vivo circulation time.[1][3][4] Understanding the physicochemical behavior of Ce6-Na3 in physiological environments is therefore paramount for the design of stable and effective drug delivery systems.

This guide explores the multifaceted nature of Ce6-Na3 stability, covering its interaction with plasma proteins, the influence of pH, and its susceptibility to photodegradation. It also outlines common degradation products and provides detailed experimental protocols for stability assessment.

Factors Influencing the Stability of this compound

The stability of Ce6-Na3 in a physiological setting is not an intrinsic property but is heavily influenced by its immediate microenvironment. Key factors include its concentration, the pH of the medium, and its interaction with other biological molecules.

Aggregation in Aqueous Media

Ce6-Na3 has a strong tendency to form aggregates in aqueous solutions, a phenomenon that significantly quenches its excited states and reduces the generation of reactive oxygen species (ROS), thereby diminishing its therapeutic effect.[1][5] This aggregation is a primary challenge in the formulation of Ce6-based drugs.

Interaction with Human Serum Albumin (HSA)

In the bloodstream, Ce6 readily binds to human serum albumin (HSA), which acts as an endogenous carrier.[1] This interaction is crucial as it:

-

Enhances Solubility and Stability: Binding to HSA improves the solubility of the hydrophobic Ce6 molecule in the aqueous environment of the blood and reduces its tendency to aggregate.[3][4]

-

Governs Biodistribution: The Ce6-HSA complex dictates the pharmacokinetics and biodistribution of the photosensitizer.[1]

-

Alters Photophysical Properties: Encapsulation within HSA can lead to a red-shift in the absorption and emission spectra of Ce6 and can switch the primary mechanism of ROS production from Type II (singlet oxygen) to Type I (superoxide anions, hydroxyl radicals).[3][4]

Studies have identified two primary binding pockets for Ce6 on HSA: the Sudlow I site and the heme binding pocket.[3][4] The stability of this complex is, however, dependent on pH.

Influence of pH

The pH of the surrounding medium plays a significant role in the stability and cellular uptake of Ce6. The affinity of Ce6 for HSA decreases as the pH is lowered.[1] This is attributed to the protonation of the three carboxylic acid groups on the Ce6 molecule, which reduces the electrostatic interactions with the protein.[1] This pH-dependent binding may be advantageous for targeted drug delivery, as the slightly acidic microenvironment of tumors could facilitate the release of Ce6 from its HSA carrier, increasing its availability to cancer cells.[1] A decrease in pH has also been shown to increase the overall cellular uptake of Ce6.[6]

The fluorescence emission of Ce6 is also pH-dependent. An increase in pH from 6.8 to 10.0 results in a significant increase in fluorescence intensity, while a decrease in pH from 6.8 to 3.0 leads to a blue shift in the maximum emission wavelength.[7]

Photodegradation (Photobleaching)

Upon exposure to light, Ce6, like other photosensitizers, can undergo photodegradation or photobleaching. This process involves the light-induced transformation of the photosensitizer, leading to a decrease in its absorption and fluorescence intensity.[8] Photobleaching can occur through reactions with reactive oxygen species (Type I) or singlet oxygen (Type II).[8] While low photodegradation is desirable for prolonged therapeutic action, it can also be associated with extended photosensitivity in the patient.[8] The rate of photobleaching can be influenced by the microenvironment; for instance, the presence of serum has been observed to increase the photobleaching rate of a related tin(IV) chlorin e6 derivative.[8]

Degradation Pathways and Products

The degradation of Chlorin e6 can occur during its synthesis, storage, and under physiological conditions, leading to the formation of various impurities and degradation products. These can impact the efficacy and safety of the final drug product.[9] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key analytical technique for the identification and quantification of these products.[10][11]

Known degradation-related impurities of Chlorin e6 include:

-

Chlorin e4

-

15-hydroxyphyllochlorin

-

Rhodochlorin

-

Purpurin 18[10]

Chlorin e4, for instance, is formed by the decarboxylation of the acetic acid side chain at position 15 of the parent Ce6 molecule during basic hydrolysis.[9] The formation of these and other derivatives can be influenced by factors such as heat, light, and oxidizing agents.[9]

Quantitative Stability Data

The following table summarizes key quantitative data related to the stability and interactions of Chlorin e6 under various conditions.

| Parameter | Value | Conditions | Reference |

| Binding to HSA | |||

| Binding Constant (K) | 1.2 x 10⁶ M⁻¹ | Tryptophanyl fluorescence quenching | [12] |

| Number of Binding Sites (N) | 1 | Tryptophanyl fluorescence quenching | [12] |

| Photophysical Properties | In PBS, Room Temperature | [1] | |

| Fluorescence Quantum Yield | 0.17 (Free Ce6) | In PBS | [1][2] |

| 0.17 (Ce6@HSA) | In PBS | [1][2] | |

| Excited State Lifetime | 4.5 ns (Free Ce6) | In PBS | [1][2] |

| 5.2 ns (Ce6@HSA) | In PBS | [1][2] | |

| Singlet Oxygen Quantum Yield | 0.64 | At physiological pH | [2] |

| Storage Stability | |||

| Stock Solution (-80°C) | Stable for 6 months | Sealed, away from moisture | [13] |

| Stock Solution (-20°C) | Stable for 1 month | Sealed, away from moisture | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Ce6-Na3 stability. Below are protocols for key experiments.

Assessment of Aggregation: UV-Visible Spectroscopy

This method is used to monitor the aggregation state of Ce6 in solution by observing changes in its absorption spectrum.

-

Objective: To determine the effect of solvent, concentration, or formulation on the aggregation of Ce6.

-

Materials:

-

This compound salt

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other solvents or formulation components as required

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a stock solution of Ce6-Na3 in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the Ce6 stock solution in PBS to the desired final concentrations.

-

Record the UV-Visible absorption spectrum of each solution from approximately 350 nm to 700 nm.

-

The Soret band (around 400 nm) and the Q-bands (500-670 nm) are characteristic of Ce6.

-

Aggregation is indicated by a broadening of the Soret band and a decrease in the ratio of the Q-band to the Soret band intensity. The appearance of new, red-shifted bands can also indicate the formation of specific aggregate species.

-

Compare the spectra of Ce6 in different conditions (e.g., with and without a stabilizing agent like HSA or PVP). A sharper Soret band and an increased Q-band to Soret band ratio indicate disaggregation.

-

Analysis of Degradation Products: HPLC-MS

This is a powerful technique for separating, identifying, and quantifying Ce6 and its degradation products.

-

Objective: To identify and quantify impurities and degradation products in a Ce6 sample.

-

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

-

Mass Spectrometer (MS)

-

Reversed-phase C18 column (e.g., XTerra RP18)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Chlorin e6 sample

-

Reference standards for known impurities (if available)

-

-

Procedure:

-

Dissolve the Ce6 sample in a suitable solvent.

-

Set up the HPLC system with the C18 column.

-

Use a gradient elution method. For example, a 20-minute gradient from 45% to 100% mobile phase B.[9][11]

-

Inject the sample onto the column.

-

Monitor the elution of compounds using the PDA detector at the characteristic absorption wavelengths of Ce6 and its derivatives (e.g., 400 nm and 660 nm).

-

The eluent is directed to the mass spectrometer for mass analysis of the separated components.

-

Identify degradation products by comparing their retention times and mass spectra to reference standards or by interpreting the fragmentation patterns. For example, Chlorin e4 will have a molecular ion with an m/z of 552 due to decarboxylation from the parent Ce6.[9]

-

In Vitro Stability in Human Plasma

This experiment assesses the stability of a Ce6 formulation in a biologically relevant matrix.

-

Objective: To determine the degradation rate of Ce6 in human plasma over time.

-

Materials:

-

Ce6 formulation

-

Human plasma (freshly collected or frozen)

-

Incubator at 37°C

-

HPLC-MS system

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

Centrifuge

-

-

Procedure:

-

Spike a known concentration of the Ce6 formulation into human plasma.

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample.

-

To precipitate the plasma proteins, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the plasma aliquot.

-

Vortex the sample and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the Ce6.

-

Analyze the concentration of the remaining Ce6 in the supernatant using a validated HPLC-MS method.

-

Plot the concentration of Ce6 as a function of time to determine the degradation kinetics and calculate the half-life.

-

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important concepts related to the stability and mechanism of action of Chlorin e6.

Caption: Aggregation of Ce6 in aqueous solution and stabilization strategies.

Caption: pH-dependent interaction of Ce6 with HSA and release in the tumor microenvironment.

References

- 1. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Dissecting the Interactions between Chlorin e6 and Human Serum Albumin | Semantic Scholar [semanticscholar.org]

- 4. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Characteristics of complex-formation of chlorine e6 with human and bovine serum albumins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Sonodynamic Therapy (SDT) using Chlorin e6 Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonodynamic therapy (SDT) is an emerging non-invasive therapeutic modality for cancer treatment that utilizes the synergistic action of a low-intensity ultrasound and a sonosensitizing agent.[1][2] Chlorin e6 (Ce6), a second-generation photosensitizer, has garnered significant attention as a potent sonosensitizer due to its ability to be activated by both light and ultrasound.[2][3] Upon activation by ultrasound, Ce6 generates reactive oxygen species (ROS), which induce cytotoxicity in tumor cells.[1] SDT offers the advantage of deeper tissue penetration compared to photodynamic therapy (PDT), making it a promising approach for treating deep-seated tumors.[1][4][5]

These application notes provide a comprehensive overview of SDT protocols utilizing Chlorin e6 trisodium (Ce6), summarizing key quantitative data from preclinical studies and detailing experimental methodologies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Ce6-mediated SDT, providing a comparative overview of experimental parameters and outcomes.

Table 1: In Vitro Studies on Ce6-Mediated SDT

| Cell Line | Ce6 Concentration (µg/mL) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Treatment Duration (min) | Outcome | Reference |

| 4T1 (murine mammary cancer) | 1 | 1.0 | 0.36 | 1 | Cell viability reduced to 85.06% | [3][6] |

| SPCA-1 (human lung adenocarcinoma) | Not specified in vitro | Not specified in vitro | Not specified in vitro | Not specified in vitro | In vivo study focused | [7] |

| MDA-MB-231 (human breast cancer) | Not specified | Not specified | Not specified | Not specified | Ultrasound enhances Ce6-mediated PDT cytotoxicity | [8] |

| A375 (melanoma) | 2x10⁻⁵ M | 20 kHz (low-frequency) | Not specified | Not specified | Pronounced SDT effect observed | [9] |

| HCT116 (colon cancer) | Not specified | Not specified | Not specified | Not specified | Nanoparticle delivery enhanced ROS production and phototoxicity | [10] |

Table 2: In Vivo Studies on Ce6-Mediated SDT

| Tumor Model | Ce6 Dose (mg/kg) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Treatment Duration (s) | Outcome | Reference |

| SPCA-1 xenograft (mice) | 10 - 40 | 1.0 | 0.4 - 1.6 | 180 | Significant tumor growth inhibition at 40 mg/kg Ce6 and 1.6 W/cm² ultrasound. | [5][7] |

| Colon 26 cell tumors (mice) | 25 | 2 | Not specified | Not specified | Suppressed tumor growth. | [11] |

| 4T1 xenograft (mice) | Not specified | Not specified | Not specified | Not specified | Focus on sono-photodynamic therapy. | [3] |

Experimental Protocols

In Vitro Sonodynamic Therapy Protocol

This protocol is a generalized procedure based on methodologies reported for various cancer cell lines.[3][6]

1. Cell Culture and Seeding:

- Culture cancer cells (e.g., 4T1, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Seed cells in culture plates (e.g., 96-well plates for viability assays, larger dishes for other analyses) and allow them to adhere overnight.

2. Chlorin e6 Incubation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or serum-free medium).

- Dilute the Ce6 stock solution to the desired final concentration (e.g., 1 µg/mL) in serum-free medium.

- Remove the culture medium from the cells and replace it with the Ce6-containing medium.

- Incubate the cells with Ce6 for a predetermined duration (e.g., 4 hours) in the dark to allow for cellular uptake.[3][6][8] Ce6 has been shown to localize mainly in the mitochondria.[8][12]

3. Ultrasound Treatment:

- After incubation, wash the cells with PBS to remove extracellular Ce6.

- Add fresh, degassed culture medium to the cells.

- Place the ultrasound transducer in contact with the bottom of the culture plate, using a coupling gel.

- Expose the cells to ultrasound at the specified frequency (e.g., 1.0 MHz) and intensity (e.g., 0.36 W/cm²) for the desired duration (e.g., 1 minute).[3][6]

4. Post-Treatment Analysis:

- Following ultrasound treatment, incubate the cells for a specified period (e.g., 24 hours).

- Assess cell viability using standard assays such as MTT or PrestoBlue.

- For apoptosis analysis, use techniques like DAPI staining or Annexin V-PE/7-ADD staining.[8][12]

- To detect intracellular ROS, use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3]

In Vivo Sonodynamic Therapy Protocol

This protocol is a generalized procedure based on methodologies reported for murine tumor models.[5][7][11]

1. Tumor Model Establishment:

- Subcutaneously inject cancer cells (e.g., SPCA-1, Colon 26) into the flank of immunocompromised mice.

- Allow the tumors to grow to a palpable size (e.g., 5-10 mm in diameter).

2. Chlorin e6 Administration:

- Prepare a sterile solution of this compound for injection.

- Administer Ce6 to the tumor-bearing mice via intraperitoneal or intravenous injection at the desired dose (e.g., 10-40 mg/kg).[5][7]

3. Ultrasound Treatment:

- At a predetermined time point after Ce6 injection (e.g., 18 hours, to allow for tumor accumulation), anesthetize the mice.[5][7]

- Apply a coupling gel to the skin overlying the tumor.

- Position the ultrasound transducer directly on the tumor.

- Deliver the ultrasound treatment at the specified frequency (e.g., 1.0 MHz), intensity (e.g., 1.6 W/cm²), and duration (e.g., 180 seconds).[5][7]

4. Tumor Growth Monitoring and Analysis:

- Measure the tumor volume at regular intervals using calipers.

- At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.

- Blood samples can be collected to assess systemic toxicity.[7]

Signaling Pathways and Mechanisms of Action

Ce6-mediated SDT induces cancer cell death primarily through the generation of ROS, which triggers a cascade of cellular events.

Reactive Oxygen Species (ROS) Generation: Ultrasound activation of Ce6 leads to the production of cytotoxic ROS, including singlet oxygen (¹O₂).[1][4] This process is dependent on the presence of molecular oxygen.[4] The generation of ROS is a key initiating event in the therapeutic mechanism of SDT.

Apoptosis Induction: ROS-induced cellular damage activates apoptotic pathways. Key events include:

-

Mitochondrial Damage: Ce6 localizes in mitochondria, and upon activation, the generated ROS can lead to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytoplasm.[8][12]

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase cascades, particularly caspase-3, which is a key executioner of apoptosis.[12]

-

DNA Damage: ROS can cause DNA damage, which can also contribute to the induction of apoptosis.[12]

cGAS/STING/NF-κB Pathway Activation: Recent studies have shown that oxidative DNA damage resulting from Ce6-mediated photodynamic effects can activate the cGAS/STING signaling pathway.[13] This leads to the activation of NF-κB, which can promote a pro-inflammatory response.[13][14]

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of Ce6-mediated sonodynamic therapy.

Experimental Workflow Diagram

Caption: Generalized experimental workflows for in vitro and in vivo Ce6-mediated SDT.

References

- 1. Sonodynamic-chemotherapy synergy with chlorin e6-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Antitumor Effect of Photodynamic Therapy/Sonodynamic Therapy/Sono-Photodynamic Therapy of Chlorin e6 and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perfluoropolyether Nanoemulsion Encapsulating Chlorin e6 for Sonodynamic and Photodynamic Therapy of Hypoxic Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound enhances the efficacy of chlorin E6-mediated photodynamic therapy in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. Efficacy of chlorin e6-mediated sono-photodynamic therapy on 4T1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]

- 14. Chlorin e6-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | PLOS One [journals.plos.org]

Application Notes and Protocols for Formulation of Chlorin e6 Trisodium with Nanoparticles for Targeted Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Chlorin e6 (Ce6) trisodium with various nanoparticles for targeted photodynamic therapy (PDT). It is intended to guide researchers in the synthesis, characterization, and evaluation of Ce6-loaded nanocarriers for enhanced therapeutic efficacy.

Introduction

Chlorin e6 (Ce6) is a potent second-generation photosensitizer with strong anticancer properties upon light activation.[1][2][3] However, its clinical application is often limited by its hydrophobicity, leading to aggregation in aqueous environments, poor bioavailability, and rapid clearance from the bloodstream.[3][4] Encapsulating Ce6 within nanoparticles offers a promising strategy to overcome these limitations.[3][4] Nanoparticle-based delivery systems can improve the solubility and stability of Ce6, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and facilitate targeted delivery to cancer cells.[1][3][4] This document outlines protocols for various Ce6-nanoparticle formulations and their subsequent evaluation.

Nanoparticle Formulations for Chlorin e6 Delivery

Several types of nanoparticles have been successfully employed to deliver Ce6 for targeted PDT. The choice of nanoparticle depends on the specific application, desired release profile, and targeting strategy.

Table 1: Overview of Chlorin e6 Nanoparticle Formulations

| Nanoparticle Type | Core Material(s) | Key Features | Average Size (nm) | Drug Loading (%) | Reference(s) |

| Ce6 Nanoprecipitates (Ce6-NPs) | Chlorin e6 | Carrier-free, high drug loading | ~100 | ~81% | [1][5] |

| Polydopamine-based NPs (CBP NPs) | Chlorin e6, Polydopamine (PDA) | Biocompatible, photothermal/photodynamic dual-modality | Not Specified | Not Specified | [6] |

| Iron Oxide Nanoparticles (IO-NPs) | Iron Oxide, Polyglycerol, Doxorubicin | Magnetic targeting potential, combination therapy | ~197.5 | Not Specified | [7][8] |

| Keratin Nanoparticles (KNPs@Ce6) | Keratin | Biocompatible, biodegradable | Not Specified | Not Specified | [9] |

| Gold Nanoparticles (AuNPs) | Gold, Poly(L-lysine), PEG | Enhanced singlet oxygen generation | Not Specified | Not Specified | [10] |

| Mesoporous Silica NPs (MSNs) | Silica, PEI, MnO2, PDA, Hyaluronic Acid | Spatially separated drug loading, pH-sensitive release | Not Specified | Not Specified | [11][12] |

| Nanoemulsions (Ce6/NE) | Oil, Surfactant | High stability, good biocompatibility | Not Specified | Not Specified | [2] |

| Lactoferrin Nanoparticles (LeN) | Lactoferrin | pH-specific release, enhanced cellular uptake | Not Specified | Not Specified | [13] |

| Polysilsesquioxane NPs (Ce6-PSilQ) | Polysilsesquioxane | Co-delivery of Ce6 and autophagy inhibitors | Not Specified | Not Specified | [14] |

| PEG-PCL Copolymer Nanoparticles | Poly(ethylene glycol)-poly(caprolactone) | Co-delivery of Ce6 and chemotherapy drugs | Not Specified | Not Specified | [15] |

Experimental Protocols

Synthesis of Carrier-Free Chlorin e6 Nanoprecipitates (Ce6-NPs)